molecular formula C19H20ClN3O B2697743 4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide CAS No. 850922-22-4

4-chloro-N-[2-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide

Cat. No.: B2697743
CAS No.: 850922-22-4
M. Wt: 341.84
InChI Key: DRVDIKCWQKACSJ-UHFFFAOYSA-N
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Description

Benzimidazole compounds are of wide interest because of their diverse biological and clinical applications. They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Molecular Structure Analysis

The molecular structure of benzimidazole compounds consists of a fusion of benzene and imidazole . The specific molecular structure of “4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide” was not found in the sources I retrieved.


Chemical Reactions Analysis

Benzimidazole compounds have been involved in a variety of chemical reactions due to their broad range of chemical and biological properties . Specific chemical reactions involving “4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide” were not found in the sources I retrieved.


Physical and Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties of “4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide” were not found in the sources I retrieved.

Scientific Research Applications

Anticancer Evaluation

Benzimidazole derivatives have been synthesized and evaluated for anticancer properties. Compounds have been tested for in vitro anticancer activity against various cancer cell lines, showing significant activity. For example, certain derivatives demonstrated notable activity against breast cancer cell lines, highlighting the potential of benzimidazole derivatives in cancer therapy (Salahuddin et al., 2014).

Prokinetic Agents

Research into benzimidazole derivatives related to Cinitapride, a prokinetic agent, shows these compounds exhibit anti-ulcerative activity. This suggests their potential use in treating gastrointestinal disorders. The inclusion of the benzimidazole moiety into Cinitapride's structure was investigated to enhance activity, with several new derivatives synthesized and evaluated for their anti-ulcerative properties (G. Srinivasulu et al., 2005).

Antimicrobial Activity

Novel benzimidazole derivatives have been synthesized and shown to possess antimicrobial activity. These compounds have been tested against a range of bacterial and fungal strains, with some derivatives demonstrating higher activity than commercial drugs. This research indicates the potential of benzimidazole derivatives as antimicrobial agents (Khaled R. A. Abdellatif et al., 2013).

Safety and Hazards

The safety and hazards of benzimidazole compounds can vary widely depending on their specific structure . Specific safety and hazard information for “4-chloro-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide” was not found in the sources I retrieved.

Properties

IUPAC Name

4-chloro-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVDIKCWQKACSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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